Hydrogen tetrafluoroboranium
Description
Hydrogen tetrafluoroboranium, also referred to as hydrogen tetrafluoroborate ([H⁺][BF₄⁻]), is an ionic compound consisting of a hydrogen cation (H⁺) and a tetrafluoroborate anion (BF₄⁻). Its molecular formula is HBF₄, and its InChI key is ODGCEQLVLXJUCC-UHFFFAOYSA-O . This compound is recognized for its strong acidic properties and is often used in catalysis, electroplating, and organic synthesis. The tetrafluoroborate anion is tetrahedral, with boron at the center bonded to four fluorine atoms, contributing to its stability and weak coordinating nature .
Properties
Molecular Formula |
BF4H+2 |
|---|---|
Molecular Weight |
87.82 g/mol |
IUPAC Name |
hydron;tetrafluoroboranium |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q+1/p+1 |
InChI Key |
VHFZZKJMWZJWCT-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B+](F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrogen tetrafluoroboranium can be synthesized through the reaction of boron trifluoride (BF3) with hydrogen fluoride (HF). The reaction typically occurs in an aqueous medium, resulting in the formation of H[BF4]. The reaction is as follows: [ \text{BF}_3 + \text{HF} \rightarrow \text{H[BF}_4\text{]} ]
Industrial Production Methods: Industrial production of hydrogen tetrafluoroboranium involves the large-scale reaction of boron trifluoride with hydrogen fluoride in specialized reactors. The process is carefully controlled to ensure the purity and concentration of the final product. The reaction conditions typically involve temperatures around 250°C .
Chemical Reactions Analysis
Types of Reactions: Hydrogen tetrafluoroboranium undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form other boron-containing compounds.
Substitution: It can participate in substitution reactions, where the tetrafluoroborate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Boron oxides and fluorides.
Reduction: Boron hydrides.
Substitution: Various borate salts
Scientific Research Applications
Hydrogen tetrafluoroboranium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in alkylation and polymerization reactions.
Biology: It is employed in the study of enzyme mechanisms and protein folding.
Medicine: It is used in the development of certain pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of high-purity boron compounds and as an electrolyte in electrochemical cells .
Mechanism of Action
The mechanism of action of hydrogen tetrafluoroboranium involves its strong acidity and ability to donate protons. It interacts with various molecular targets, including enzymes and proteins, by protonating specific functional groups. This protonation can alter the structure and function of the target molecules, leading to changes in their activity and behavior .
Comparison with Similar Compounds
Structural and Compositional Similarities
All tetrafluoroborate compounds share the BF₄⁻ anion but differ in their cationic counterparts. Key examples include:
Physical and Chemical Properties
- Acidity: HBF₄ is a strong acid (pKa ≈ −0.4), while its salts (e.g., KBF₄) are neutral .
- Solubility: HBF₄: Soluble in polar solvents (water, ethanol). KBF₄: Highly water-soluble (33 g/100 mL at 20°C) . Organoammonium salts (e.g., N(C₂H₅)₄⁺BF₄⁻): Soluble in organic solvents like acetonitrile .
- Thermal Stability: KBF₄ decomposes at >500°C, whereas organometallic salts like ferrocenium tetrafluoroborate degrade at lower temperatures (~200°C) .
Key Research Findings
- Anion Stability: The BF₄⁻ anion’s inertness makes it ideal for non-coordinating electrolytes, as seen in tetraethylammonium tetrafluoroborate .
- Synthetic Utility: Trimethyloxonium tetrafluoroborate’s methylating efficiency surpasses traditional agents like methyl iodide in certain reactions .
Q & A
Basic: What are the recommended safety protocols for handling hydrogen tetrafluoroboranium in laboratory settings?
Hydrogen tetrafluoroboranium (HBF₄) requires stringent safety measures due to its corrosive nature and acute toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Wear acid-resistant gloves, lab coats, and safety goggles. Use face shields during bulk handling .
- Ventilation: Operate in fume hoods to avoid inhalation of vapors or dust .
- Spill Management: Neutralize spills with alkaline materials (e.g., sodium bicarbonate) and avoid direct contact. Collect residues using non-reactive tools .
- Storage: Keep in airtight, corrosion-resistant containers away from moisture and incompatible substances (e.g., strong bases) .
Basic: What synthetic routes are commonly employed to prepare hydrogen tetrafluoroboranium?
HBF₄ is typically synthesized via:
-
Acid-Base Reaction: Reacting boric acid (H₃BO₃) with hydrofluoric acid (HF) under controlled conditions:
This reaction requires cooling and inert atmosphere due to HF’s volatility .
-
Metathesis: Salts like NaBF₄ may be treated with strong acids (e.g., H₂SO₄) to liberate HBF₄ .
Purification: Distillation under reduced pressure or recrystallization in anhydrous solvents ensures high purity .
Basic: Which spectroscopic and computational methods are effective for characterizing hydrogen tetrafluoroboranium?
- NMR Spectroscopy: ¹¹B NMR reveals the tetrahedral [BF₄]⁻ structure (δ ≈ -1.5 ppm in aqueous solutions) .
- IR Spectroscopy: B-F stretching vibrations appear at \sim1,080 cm⁻¹ and \sim530 cm⁻¹ .
- X-ray Diffraction (XRD): Determines crystal structure and anion geometry .
- Computational Predictions: While ACD/Labs Percepta lacks predicted properties for HBF₄, DFT calculations (e.g., Gaussian) model its electronic structure and reactivity .
Advanced: How can researchers resolve contradictions between experimental and computational data on hydrogen tetrafluoroboranium’s reactivity?
Discrepancies often arise in:
- Acid Strength: Experimental pKa values (\sim0.5) may conflict with theoretical models due to solvent effects. Validate computations using implicit solvation models (e.g., COSMO-RS) .
- Reaction Pathways: Compare kinetic data (e.g., Arrhenius plots) with transition-state simulations (e.g., NEB method) .
Methodology: Cross-validate with multiple techniques (e.g., cyclic voltammetry for redox behavior) and benchmark against analogs like NH₄BF₄ .
Advanced: What experimental designs are optimal for studying hydrogen tetrafluoroboranium’s role in facilitating charge-transfer complexes?
- Donor-Acceptor Systems: Combine HBF₄ with aromatic donors (e.g., pyridine) in anhydrous solvents. Monitor complexation via UV-Vis spectroscopy (shift in λmax) .
- Thermodynamic Analysis: Use isothermal titration calorimetry (ITC) to quantify binding constants and ΔG .
- Crystallography: Co-crystallize HBF₄ with donors to resolve intermolecular interactions .
Advanced: How does hydrogen tetrafluoroboranium’s stability vary under different temperature and humidity conditions?
- Thermal Stability: TGA-DSC analysis shows decomposition >200°C, releasing BF₃ and HF. Kinetic studies (Kissinger method) determine activation energy .
- Humidity Sensitivity: Exposure to H₂O hydrolyzes [BF₄]⁻ to HF and B(OH)₃. Use Karl Fischer titration to quantify moisture content in stored samples .
Mitigation: Store under inert gas (Ar/N₂) with desiccants (molecular sieves) .
Advanced: What mechanistic insights support hydrogen tetrafluoroboranium’s use as a catalyst in Friedel-Crafts alkylation?
HBF₄ acts as a Lewis acid catalyst by:
- Activation of Electrophiles: Coordinate with alkyl halides (e.g., R-X) to generate carbocations.
- Anion Stabilization: The weakly coordinating [BF₄]⁻ anion stabilizes intermediates without poisoning the catalyst .
Kinetic Studies: Monitor reaction rates via GC-MS under varying [HBF₄] to establish rate laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
